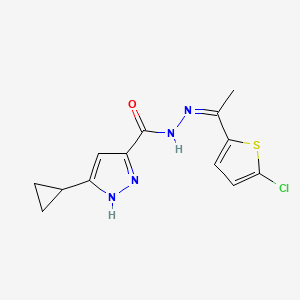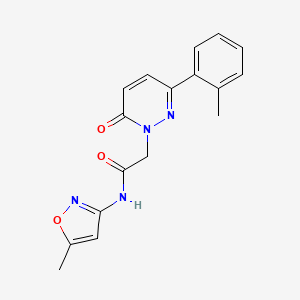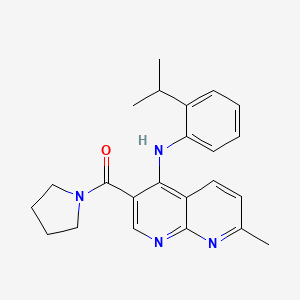
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea, also known as GSK2830371, is a novel small molecule inhibitor that has shown promising results in scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
The chemical compound 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is part of a broader class of compounds with various applications in scientific research, particularly in the synthesis of novel organic molecules. One relevant study reports the synthesis of a novel class of compounds, demonstrating the utility of related chemical structures in producing new molecules with potential applications in materials science, medicinal chemistry, and organic synthesis. This process involves regiospecific conversion of ester functionalities to desired monoacyl azides, followed by Curtius rearrangement, highlighting the compound's role in complex chemical transformations (Koza & Balcı, 2011).
Catalysis and Reaction Mechanisms
Another aspect of scientific research involving similar urea compounds focuses on understanding catalysis and reaction mechanisms. For instance, compounds with similar structures have been used to study dimerization reactions and the synthesis of novel pyridine and naphthyridine derivatives. These studies provide insights into the reactivity of such compounds and their potential as catalysts or reactants in organic synthesis, offering a pathway to create hydrazo derivatives and pyrazolo[3,4-H][1,6]naphthyridine derivatives, which are of interest in developing new chemical entities with unique properties (Abdelrazek et al., 2010).
Potential for Antiprotozoal Agents
Additionally, compounds within this class have been explored for their biological activity, such as their potential as antiprotozoal agents. Research into similar structures has led to the synthesis of compounds with significant activity against protozoal infections, indicating the potential of urea derivatives in medicinal chemistry for developing new therapeutic agents (Ismail et al., 2004).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-16-5-4-13(19)10-15(16)22-18(23)21-11-12-6-7-20-14(9-12)17-3-2-8-25-17/h2-10H,11H2,1H3,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFUMWCAWJFGLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate](/img/structure/B2365780.png)
![3,6-dichloro-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2365781.png)

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365783.png)

![2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine](/img/structure/B2365786.png)

![N-(4-bromo-2-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2365788.png)
![1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2365789.png)

![2-chloro-N-[4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)pyridine-4-carboxamide](/img/structure/B2365794.png)

![3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2365801.png)
